molecular formula C13H17ClN2 B8085206 3-Chloro-2-(6-azaspiro[2.5]octan-6-yl)aniline

3-Chloro-2-(6-azaspiro[2.5]octan-6-yl)aniline

Cat. No.: B8085206
M. Wt: 236.74 g/mol
InChI Key: NQTJVUZYIXLRJX-UHFFFAOYSA-N
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Description

3-Chloro-2-(6-azaspiro[25]octan-6-yl)aniline is a chemical compound characterized by its unique structure, which includes a chloro group, an aniline group, and a spirocyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(6-azaspiro[25]octan-6-yl)aniline typically involves multiple steps, starting with the formation of the spirocyclic core

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the final product meets the required specifications. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-(6-azaspiro[2.5]octan-6-yl)aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide (NaCN) or halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-Chloro-2-(6-azaspiro[2.5]octan-6-yl)aniline has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies.

  • Industry: It can be utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 3-Chloro-2-(6-azaspiro[2.5]octan-6-yl)aniline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the context in which the compound is used.

Comparison with Similar Compounds

3-Chloro-2-(6-azaspiro[2.5]octan-6-yl)aniline can be compared to other similar compounds, such as:

  • 4-Chloro-2-(6-azaspiro[2.5]octan-6-yl)aniline

  • 3-Chloro-2-(5-azaspiro[2.5]octan-5-yl)aniline

  • 2-Chloro-3-(6-azaspiro[2.5]octan-6-yl)aniline

Properties

IUPAC Name

2-(6-azaspiro[2.5]octan-6-yl)-3-chloroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2/c14-10-2-1-3-11(15)12(10)16-8-6-13(4-5-13)7-9-16/h1-3H,4-9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTJVUZYIXLRJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCN(CC2)C3=C(C=CC=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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